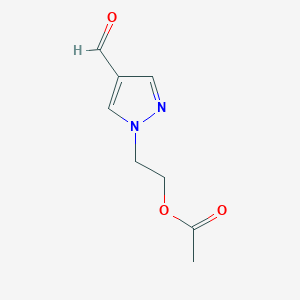

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

Description

Properties

IUPAC Name |

2-(4-formylpyrazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWFGFRZMKZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222760 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315367-26-0 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate serves as an important intermediate in organic synthesis. Its aldehyde group can participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are key intermediates in the synthesis of more complex organic molecules.

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pyrazole derivatives that exhibited significant biological activity against cancer cell lines .

Medicinal Chemistry

The pyrazole moiety is well-known for its pharmacological properties. Compounds containing this structure have been reported to exhibit:

- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in alleviating inflammation, making them potential candidates for developing anti-inflammatory drugs.

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against various pathogens .

Case Study : A recent investigation highlighted the synthesis of pyrazole-based compounds from this compound, demonstrating their efficacy as potential anti-cancer agents .

Material Science

In material science, this compound can be utilized to develop new materials due to its reactive functional groups. Applications include:

- Polymer Chemistry : The compound can be used to create cross-linked polymer networks through its aldehyde functionality, which can react with polyols or amines.

- Coatings and Adhesives : The unique properties of the pyrazole ring allow for the development of coatings that provide enhanced durability and resistance to environmental factors.

Summary Table of Applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate and related compounds:

Commercial and Practical Considerations

- The discontinuation of the target compound contrasts with the research-grade availability of imidazole derivatives and the custom synthesis of triazole-pyrazole hybrids.

- Ethyl (4-formyl-1H-pyrazol-1-yl)acetate (), a positional isomer, also faces commercial challenges (0 suppliers), suggesting broader accessibility issues for pyrazole-formyl-acetate derivatives .

Biological Activity

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Similar compounds have demonstrated a range of activities, including:

- Antimicrobial Activity : The compound exhibits potential against various pathogens by inhibiting microbial enzymes and disrupting cellular processes.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing cytokine production.

- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

The compound interacts with several enzymes and proteins, playing a significant role in biochemical reactions. Key properties include:

- Transport Mechanisms : It interacts with transporters that facilitate its movement across cellular membranes.

- Metabolic Pathways : The compound undergoes metabolic transformations involving various enzymes, leading to the formation of active metabolites.

Research Findings

Recent studies have highlighted the biological activities of this compound and related pyrazole compounds. Below are key findings from diverse research sources.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated significant inhibition zones against common bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Excellent against Staphylococcus aureus and E. coli |

Anti-inflammatory Activity

In vitro studies demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines. For example, compounds similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating potential therapeutic applications in oncology .

Case Studies

Several studies have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities:

- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy, showing promising results against resistant strains .

- Molecular Modeling Studies : Molecular docking studies suggested that the binding affinity of these compounds with specific receptors could explain their biological activities .

- Comparative Analysis : A comparative study of different pyrazole derivatives highlighted the structural features contributing to enhanced biological activity, such as substituent effects on the pyrazole ring .

Preparation Methods

General Synthetic Route Overview

The preparation of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate generally proceeds via:

- Formation of the pyrazole ring bearing the formyl substituent at the 4-position.

- Alkylation or esterification at the pyrazole nitrogen with an ethyl acetate-containing side chain.

This compound is closely related to ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, and synthetic methods for such pyrazole acetates provide insight into its preparation.

Preparation via Alkylation of 4-Formylpyrazole with Ethyl Chloroacetate

One established method involves the reaction of 4-formyl-1H-pyrazole with ethyl 2-chloroacetate under basic conditions, typically using potassium carbonate (K2CO3) as the base in an aprotic solvent such as acetone or ethanol. This reaction proceeds through nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of ethyl chloroacetate, yielding the ethyl acetate side chain attached to the pyrazole nitrogen.

Procedure Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Formyl-1H-pyrazole + Ethyl 2-chloroacetate | Mixed in anhydrous solvent (e.g., acetone or ethanol) |

| 2 | Potassium carbonate (K2CO3) | Added as base to deprotonate pyrazole nitrogen |

| 3 | Reflux or stirring at room temperature | Reaction proceeds for several hours (typically 4-6 h) |

| 4 | Work-up and purification | Filtration, solvent removal, recrystallization |

This method yields this compound with good purity and yield, as confirmed by IR, NMR, and mass spectrometry data.

Alternative Synthetic Routes Involving Pyrazole Derivatives

While direct alkylation is common, other approaches involve multi-step synthesis starting from substituted pyrazole carbaldehydes:

- Step 1: Synthesis of 4-formyl-1H-pyrazole derivatives via cyclization of hydrazines with β-diketones or chalcones.

- Step 2: Introduction of the ethyl acetate moiety by reaction with ethyl chloroacetate or ethyl bromoacetate under basic conditions.

- Step 3: Purification and characterization.

These approaches may also involve intermediate protection or functional group transformations to ensure regioselectivity and yield optimization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) | K2CO3 preferred for mild conditions |

| Solvent | Ethanol, acetone, or DMF | Polar aprotic solvents facilitate nucleophilic substitution |

| Temperature | Room temperature to reflux (25–80 °C) | Reflux increases reaction rate |

| Reaction Time | 4–6 hours | Monitored by TLC for completion |

| Work-up | Filtration, solvent evaporation, recrystallization | Ethanol or ethyl acetate used for recrystallization |

Optimization of these conditions is crucial for maximizing yield and purity. For example, using anhydrous conditions and controlling temperature prevents side reactions such as hydrolysis of the ester group.

Analytical Confirmation of the Product

The synthesized this compound is typically characterized by:

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | Characteristic ester C=O stretch (~1740 cm⁻¹), aldehyde C=O (~1690 cm⁻¹), and pyrazole ring vibrations |

| ¹H NMR | Signals for pyrazole protons, formyl proton (~9.5-10 ppm), ethyl acetate methylene and methyl protons |

| ¹³C NMR | Carbonyl carbons of aldehyde and ester, aromatic and aliphatic carbons |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight 182.18 g/mol |

These data confirm the structure and purity of the compound.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of 4-formyl-1H-pyrazole | Ethyl 2-chloroacetate, K2CO3 | Ethanol, reflux 4-6 h | 65-75% typical | Direct nucleophilic substitution |

| Alternative multi-step synthesis | Hydrazine + β-diketone → pyrazole, then alkylation | Varies by step | Variable | Useful for substituted derivatives |

Research Findings and Observations

- The alkylation method is straightforward and reproducible, making it the preferred route for preparing this compound.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and helps avoid overreaction or decomposition.

- Purification by recrystallization or column chromatography yields analytically pure material suitable for further synthetic applications.

- This compound serves as a versatile intermediate for synthesizing more complex pyrazole derivatives with potential biological activities, including antimicrobial and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, and what reaction conditions are critical for optimizing yield?

- The compound is synthesized via the Vilsmeier-Haack formylation reaction, where bis(3,5-dimethyl-1H-pyrazol-1-yl)methane reacts with a formylating agent (e.g., POCl₃/DMF). Key parameters include temperature control (0–5°C during reagent addition) and solvent selection (e.g., dichloroethane). Post-reaction quenching with aqueous sodium acetate ensures intermediate stability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify formyl proton resonances (δ ~9.8–10.2 ppm) and acetate methyl groups (δ ~2.0 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., C=O bond at ~1.21 Å) and dihedral angles to confirm spatial arrangement (e.g., pyrazole ring planarity) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack reaction in pyrazole formylation?

- The reaction proceeds via electrophilic substitution at the pyrazole’s 4-position due to electron-donating methyl groups at positions 3 and 5, which stabilize the intermediate carbocation. Computational studies (DFT) suggest that steric hindrance from the ethyl acetate side chain minimally impacts formylation efficiency .

Q. How can researchers address contradictions in crystallographic data for pyrazole derivatives?

- Discrepancies in bond angles or packing motifs (e.g., variations in C–C bond lengths up to 0.02 Å) may arise from temperature-dependent crystal lattice effects. Redundant refinement protocols and comparative analysis with analogous structures (e.g., 5-ethyl-2-(4-fluorophenyl)pyrazol-3-one) can resolve inconsistencies .

Q. What strategies optimize the compound’s stability under varying pH and solvent conditions?

- Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the acetate ester at pH >10. Polar aprotic solvents (e.g., DMSO) enhance shelf life, while protic solvents (e.g., methanol) accelerate degradation. Kinetic monitoring via UV-Vis spectroscopy is recommended .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

- Molecular Docking : Simulations predict binding affinity with kinase domains (e.g., EGFR) via formyl group hydrogen bonding.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized protein targets.

- Fluorescence Quenching Assays : Quantify interactions with DNA G-quadruplex structures using SYBR Green displacement .

Methodological Considerations

| Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Vilsmeier-Haack reaction, solvent screening (dichloroethane vs. THF) | |

| Purity Validation | HPLC (C18 column, 254 nm), GC-MS for volatile byproduct detection | |

| Stability Analysis | Accelerated degradation studies (40°C/75% RH), pH-dependent hydrolysis profiling | |

| Biological Assays | SPR, fluorescence polarization, and enzyme inhibition assays (IC₅₀ determination) |

Data Contradiction Analysis

- Example : Conflicting NMR shifts for the formyl group (δ 9.8 vs. 10.2 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Standardizing solvent systems and referencing to TMS mitigates variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.